molecular formula C18H30O B048025 Farnesylacetone CAS No. 1117-52-8

Farnesylacetone

Cat. No.: B048025
CAS No.: 1117-52-8
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-IUBLYSDUSA-N
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Description

Farnesylacetone (C₁₈H₃₀O; CAS 1117-52-8) is a sesquiterpenoid ketone naturally occurring in marine macroalgae (e.g., Sargassum micracanthum), tobacco smoke, and plants such as tomato and mate tea . Structurally, it features a 15-carbon farnesyl chain terminated by a ketone group. Its biosynthesis involves carotenoid cleavage by carotenoid cleavage dioxygenases (CCDs), particularly SlCCD1B in tomatoes, which cleaves phytoene at the C13-C14 bond to yield this compound and other volatiles .

Preparation Methods

Farnesene-Based Catalytic Coupling Method

Reaction Mechanism and Catalytic System

The farnesene route involves a rhodium-catalyzed coupling between β-farnesene (C₁₅H₂₄) and methyl acetoacetate (C₅H₈O₃) to form methyl (4E,8E)-2-acetyl-5,9,13-trimethyltetradeca-4,8,12-trienoate, which is subsequently hydrolyzed to farnesyl acetone . The reaction proceeds via a conjugate addition mechanism, where the rhodium complex facilitates the formation of a π-allyl intermediate, enabling carbon-carbon bond formation between the farnesene backbone and the acetoacetate moiety .

The catalytic system described in US20170044084A1 uses [RhCl(cycloocta-1,5-diene)]₂ paired with trisodium triphenylphosphinetrisulfonate (TPPTS) in a solvent/water mixture . This biphasic system enhances catalyst stability and product separation, achieving a turnover number (TON) of 1,200–1,500 under optimized conditions .

Solvent and Power Input Optimization

Critical to this method is the use of ethanol-water (1:1 v/v) co-solvents and high-shear mixing (20,000 rpm, 662 W/l power input), which reduces reaction time from 24 hours to 4 hours compared to prior methanol-water systems . Figure B2 from the patent demonstrates that increasing power input from 11 W/l to 662 W/l improves conversion from 58% to 92% at 85°C . The dispersion of the rhodium catalyst in the aqueous phase minimizes deactivation, enabling catalyst loading as low as 0.05 mol% .

Table 1: Performance of Solvent Systems in Farnesene-Based Synthesis

Solvent Ratio (EtOH:H₂O)Power Input (W/l)Conversion (%)Selectivity (%)
3:1113874
1:1115882
1:16629289
1:3114168

Data derived from Figures A1–C1 .

Industrial Scalability and Byproduct Management

The patent emphasizes scalability through continuous stirred-tank reactors (CSTRs) operating at 85–90°C with a residence time of 4–6 hours . A key innovation is the in situ hydrolysis of the methyl ester intermediate using sodium carbonate, which simplifies downstream processing . Impurities such as diastereomeric byproducts (≤3%) are removed via fractional distillation under reduced pressure (5–10 mmHg), yielding farnesyl acetone with ≥98% purity .

Nerolidol-IPM Condensation Route

Acid-Catalyzed Enolether Reaction

The second major method, detailed in EP2188240B1, involves the acid-catalyzed condensation of nerolidol (C₁₅H₂₆O) with isopropenylmethyl ether (IPM, C₄H₈O) . Phosphoric acid (2–5 wt%) or p-toluenesulfonic acid (PTSA, 0.5–1.5 wt%) catalyzes the formation of E,E-farnesyl acetone through a carbocation intermediate, with the IPM acting as an acetylating agent .

The reaction proceeds at 140–160°C under nitrogen pressure (6 atm), achieving 85–90% yield in 16 hours . Stereochemical control is achieved through steric hindrance from the nerolidol’s tertiary alcohol group, favoring the E,E-isomer (≥90% diastereomeric excess) .

Distillation and Purity Enhancement

Post-reaction, fractional distillation at 2–5 mmHg separates farnesyl acetone from unreacted nerolidol and oligomeric byproducts. A two-stage distillation process—first at 110–120°C (head temperature) to remove IPM, followed by high-vacuum distillation at 150–160°C—yields a product with 95–97% E,E-isomer content .

Table 2: Effect of Catalysts on Nerolidol-IPM Reaction Efficiency

CatalystConcentration (wt%)Yield (%)E,E-Isomer Purity (%)
H₃PO₄3.08891
PTSA1.09293
Amberlyst® 155.07885

Data from EP2188240B1 examples .

Environmental and Economic Considerations

This route generates minimal salt waste compared to earlier methods using diketene or acetoacetic ester, reducing effluent treatment costs . However, the need for high-pressure reactors and energy-intensive distillation limits its cost-effectiveness at scales below 10 tons/year .

Comparative Analysis of Preparation Methods

Yield and Stereochemical Control

The farnesene method surpasses the nerolidol route in yield (92% vs. 90%) and scalability but requires expensive rhodium catalysts . In contrast, the nerolidol-IPM approach provides superior stereoselectivity (93% E,E-isomer vs. 89% for the farnesene route), making it preferable for fragrance applications .

Industrial Adoption Trends

Pharmaceutical manufacturers favor the farnesene method due to its compatibility with bioengineered β-farnesene feedstocks (e.g., Amyris Inc.’s fermentation-derived farnesene) . Conversely, fragrance industries prefer the nerolidol-IPM process for its high isomer purity, despite higher operational costs .

Applications and Downstream Processing

Farnesyl acetone’s primary use lies in vitamin E synthesis via hydrogenation to hexahydrofarnesyl acetone, followed by condensation with trimethylhydroquinone . Emerging applications include its role as a pheromone precursor in agrochemicals and a UV-stabilizer in polymers .

Chemical Reactions Analysis

Types of Reactions: Farnesylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidation: this compound epoxide.

    Reduction: Farnesyl alcohol.

    Substitution: Various substituted farnesyl derivatives.

Scientific Research Applications

Farnesylacetone exhibits notable biological activities that make it a subject of interest in pest management and medicinal chemistry.

1.1 Insecticidal Properties

Research has demonstrated that this compound possesses insecticidal properties against pests such as Plutella xylostella, a significant pest of cruciferous vegetables. A study reported that the compound showed an LC50 value of 142.87 mg/L, indicating its effectiveness in controlling pest populations. Furthermore, sublethal concentrations of this compound were found to negatively impact the biological parameters of this pest, including reduced pupation rates and increased developmental time .

Table 1: Toxicity of this compound on P. xylostella

CompoundLC50 (mg/L)Effects on Development
This compound142.87Reduced pupation, increased development time
Farnesyl Acetate56.41Morphogenetic abnormalities

1.2 Anticancer Potential

This compound has also been studied for its potential as an anticancer agent. In vitro studies have shown that it can act synergistically with farnesyl-transferase inhibitors to enhance anticancer effects in lung adenocarcinoma cells. This combination therapy targets RAS signaling pathways, which are crucial in cancer progression . The compound's ability to modulate cell signaling pathways positions it as a candidate for further research in cancer treatment.

Pharmacological Applications

2.1 Selective Monoamine Oxidase B Inhibition

This compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition has implications for treating neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often elevated .

2.2 Calcium Channel Blockade

Studies have highlighted the role of this compound derivatives as selective blockers of L-type calcium channels. This property is significant for cardiovascular health, as it can help manage conditions related to arterial tone and blood pressure regulation .

Environmental Applications

3.1 Pest Management Strategies

Given its insecticidal properties, this compound presents an environmentally friendly alternative to traditional pesticides. Its lower toxicity levels compared to conventional insecticides make it a viable option for integrated pest management (IPM) strategies aimed at sustainable agriculture .

Case Studies

4.1 Case Study: Efficacy Against P. xylostella

A detailed study assessed the efficacy of this compound against P. xylostella. The results indicated that not only did this compound reduce the population of this pest, but it also induced various morphological abnormalities in larvae and adults exposed to sublethal concentrations . This finding underscores the potential for developing new pest control agents based on farnesyl derivatives.

4.2 Case Study: Antitumor Activity

In another study focusing on lung adenocarcinoma, the combination of farnesyl-transferase inhibitors with this compound was shown to significantly inhibit cell migration and proliferation in vitro. These findings suggest a promising avenue for developing effective cancer treatments targeting specific genetic mutations associated with tumor growth .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Geranylacetone

  • Structure: C₁₃H₂₂O; a monoterpenoid with a 10-carbon geranyl chain and terminal ketone.
  • Sources : Tomato volatiles, tobacco, and buckwheat flowers .
  • Activities: Aroma Contribution: Imparts fruity notes in tobacco and food products . Carotenoid Derivative: Produced via CCD-mediated cleavage of lycopene and β-carotene .
  • Applications : Used in perfumery and flavoring due to its low odor threshold .

trans,trans-Farnesol

  • Structure : C₁₅H₂₆O; a sesquiterpene alcohol.
  • Sources : Tobacco leaves, citrus plants.
  • Activities :
    • MAO Inhibition : Synergizes with farnesylacetone in tobacco smoke to inhibit MAO, contributing to nicotine addiction .
    • Antimicrobial Properties : Found in essential oils with moderate antifungal activity .

Functional Analogues

Plastoquinones

  • Structure: Benzoquinone derivatives with isoprenoid side chains.
  • Sources : Brown algae (e.g., Sargassum sagamianum).
  • Activities :
    • Cholinesterase Inhibition : Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer’s disease .
    • Antioxidant Activity : Scavenge reactive oxygen species in marine extracts .

Damascenone and β-Ionone

  • Structure: C₁₃H₁₈O (damascenone) and C₁₃H₂₀O (β-ionone); norisoprenoids.
  • Sources : Tomato, tea, and wine.
  • Activities: Flavor Compounds: Contribute floral and fruity aromas . Retinoid Receptor Modulation: β-Apo-13-carotenones (derived from β-carotene) act as retinoid acid receptor antagonists .

Comparative Analysis Table

Compound Structure Source Key Activities Applications
This compound C₁₈H₃₀O (sesquiterpene ketone) Marine algae, tobacco, tomatoes MAO-B inhibition, anticonvulsant, flavor Parkinson’s research, flavor industry
Geranylacetone C₁₃H₂₂O (monoterpene ketone) Tobacco, buckwheat, tomatoes Aroma contribution, carotenoid cleavage Perfumery, food additives
trans,trans-Farnesol C₁₅H₂₆O (sesquiterpene alcohol) Tobacco, citrus plants MAO inhibition, antimicrobial Tobacco product studies
Plastoquinones Varied (quinone + isoprenoid) Brown algae Cholinesterase inhibition, antioxidant Alzheimer’s research
Damascenone C₁₃H₁₈O (norisoprenoid) Tea, wine, tomatoes Flavor modulation, receptor antagonism Food and beverage industry

Key Research Findings and Distinctions

Bioactivity Profiles

  • MAO Inhibition : this compound (IC₅₀ ~2.58 μg/cigarette) and trans,trans-farnesol are key MAO inhibitors in tobacco, but this compound shows higher specificity for MAO-B .
  • Neuroprotective Effects: this compound’s MAO-B inhibition contrasts with plastoquinones’ dual AChE/BuChE inhibition, highlighting divergent therapeutic targets .

Biological Activity

Farnesylacetone, a sesquiterpene derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a sesquiterpene ketone characterized by the following molecular formula: C15H26OC_{15}H_{26}O. Its structure features a farnesyl group attached to an acetone moiety, which is significant for its biological activity.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

  • Antioxidant Activity :
    • This compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress in cells. Studies have indicated that it can scavenge free radicals effectively, thus protecting cellular components from damage.
  • Neuroprotective Effects :
    • Research indicates that this compound may have neuroprotective effects against neurodegenerative conditions. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that this compound could enhance cell viability in the presence of amyloid beta (Aβ) peptide, suggesting potential applications in Alzheimer's disease treatment .
  • Inhibition of Enzymatic Activity :
    • This compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition is particularly relevant for conditions such as Parkinson's disease, where dopamine levels are critically low .
  • Antimicrobial Properties :
    • Some studies have reported antimicrobial activity against various pathogens, although results vary widely depending on the concentration and specific strains tested. The compound demonstrated moderate activity against certain fungi and bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Electron Transport Inhibition : this compound has been found to inhibit electron transport in mitochondria, affecting ATP production and potentially leading to apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies suggest that this compound interacts with key enzymes and receptors, influencing their activity and contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study investigating its neuroprotective effects found that treatment with this compound resulted in a 15% increase in cell viability in SH-SY5Y cells exposed to neurotoxic agents .
  • Another investigation highlighted its role as a selective MAO-B inhibitor, with implications for managing Parkinson's disease symptoms through increased dopamine availability .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenging free radicals
NeuroprotectiveIncreases cell viability against Aβ toxicity
MAO-B InhibitionEnhances dopamine levels
AntimicrobialModerate activity against fungi and bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for farnesylacetone, and how can isomer separation be optimized?

this compound is synthesized via ethynylation of terpenylacetones under normal pressure using alkali metal hydroxides and organic solvents . Key parameters include reaction temperature (optimized at 60–80°C), solvent type (e.g., toluene or THF), and catalyst concentration. Isomer separation requires gas chromatography-mass spectrometry (GC/MS) with polar capillary columns (e.g., DB-WAX), leveraging retention indices and mass spectral libraries to distinguish cis/trans configurations . For purity >97%, preparative HPLC with chiral stationary phases is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound and validating its structural identity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ketone backbone and unsaturated bonds, while two-dimensional NMR (e.g., COSY, HSQC) resolves geometric isomerism . GC/MS with electron ionization (EI) at 70 eV provides fragmentation patterns for isomer identification (e.g., m/z 262.44 for molecular ion) . UV-Vis spectroscopy is less effective due to interference from conjugated dienes in complex matrices .

Q. How should researchers assess and report the purity of this compound in experimental studies?

Use high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm, calibrated against certified reference standards. Report percent purity alongside impurity profiles (e.g., residual solvents, isomers) . For publications, include detailed chromatographic conditions (column type, mobile phase) and validation parameters (LOD, LOQ) per ICH guidelines .

Advanced Research Questions

Q. What factors contribute to Pd/AC catalyst deactivation during this compound hydrogenation, and how can regeneration protocols be optimized?

Catalyst deactivation arises from coking (carbon deposition) and Pd leaching under high hydrogen pressures (>2 MPa). Regeneration involves calcination at 400°C in air to remove coke, followed by acid washing (e.g., HNO₃) to redisperse Pd nanoparticles . Kinetic studies suggest reducing reaction temperatures to 80–100°C and using H₂ flow rates of 30–50 mL/min to prolong catalyst lifespan .

Q. How do reaction parameters influence the yield of alkynylated derivatives in this compound ethynylation?

Optimal yields (≥85%) for alkynylated products like dehydronerolidol require:

  • Solvent polarity : Non-polar solvents (toluene) enhance regioselectivity.
  • Alkali concentration : 10–15 wt% KOH promotes ethynide ion formation.
  • Time-temperature balance : 6–8 hours at 70°C minimizes side reactions . Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates target compounds.

Q. What experimental variables affect this compound accumulation in plant metabolite studies, and how can these be controlled?

In tobacco studies, this compound levels correlate with organic-inorganic nitrogen ratios in soil. A 3:1 organic-to-inorganic N ratio increased concentrations by 148% compared to controls, likely due to enhanced carotenoid degradation . Controlled trials should monitor light exposure (12–16 hr photoperiod) and soil pH (6.0–6.5) to standardize biosynthesis pathways .

Q. How can researchers resolve contradictions in this compound quantification across studies with varying methodologies?

Discrepancies often stem from matrix effects (e.g., co-eluting terpenoids) and extraction efficiencies. Validate methods using spike-recovery tests (85–115% acceptable range) and inter-laboratory comparisons . For GC/MS, employ stable isotope-labeled internal standards (e.g., d₃-farnesylacetone) to correct for ionization variability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA HCS guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or high-concentration handling .
  • Spill management : Absorb with diatomaceous earth, dispose as hazardous waste (CAS 1117-52-8) .

Q. Data Presentation Guidelines

  • Synthesis protocols : Report catalyst loading (wt%), reaction times, and isomer ratios .
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Duncan’s method) for biological replicates, specifying p-values (e.g., P < 0.05) .
  • Supporting information : Upload raw GC/MS spectra, NMR assignments, and calibration curves to repositories like Figshare or Zenodo .

Properties

IUPAC Name

(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+
Source PubChem
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InChI Key

LTUMRKDLVGQMJU-IUBLYSDUSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C
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Molecular Formula

C18H30O
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DSSTOX Substance ID

DTXSID5061087, DTXSID50883648
Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
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Molecular Weight

262.4 g/mol
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Physical Description

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
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Solubility

soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
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Density

0.885-0.895
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
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CAS No.

1117-52-8, 762-29-8
Record name Farnesylacetone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Farnesylacetone

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